molecular formula C19H20FN3O3 B4574130 N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide CAS No. 714207-42-8

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide

Cat. No.: B4574130
CAS No.: 714207-42-8
M. Wt: 357.4 g/mol
InChI Key: KCWLYPHCXBGZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazinylcarbonyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide typically involves a multi-step process:

    Formation of the Hydrazinylcarbonyl Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with hydrazine to form the hydrazinylcarbonyl intermediate.

    Coupling with 4-Aminobenzoyl Chloride: The intermediate is then coupled with 4-aminobenzoyl chloride under controlled conditions to form the desired hydrazinylcarbonylphenyl compound.

    Amidation Reaction: Finally, the compound undergoes an amidation reaction with pentanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Used in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydrazinylcarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
  • N-[4-({2-[(4-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
  • N-[4-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide

Uniqueness

N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability and influence its reactivity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-[4-[[(4-fluorobenzoyl)amino]carbamoyl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-2-3-4-17(24)21-16-11-7-14(8-12-16)19(26)23-22-18(25)13-5-9-15(20)10-6-13/h5-12H,2-4H2,1H3,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWLYPHCXBGZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173549
Record name 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714207-42-8
Record name 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714207-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzoic acid 2-[4-[(1-oxopentyl)amino]benzoyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Reactant of Route 3
Reactant of Route 3
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Reactant of Route 4
Reactant of Route 4
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Reactant of Route 5
Reactant of Route 5
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.